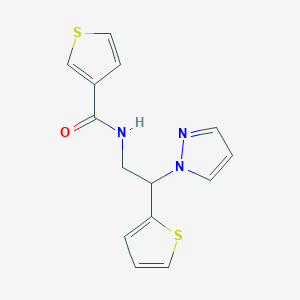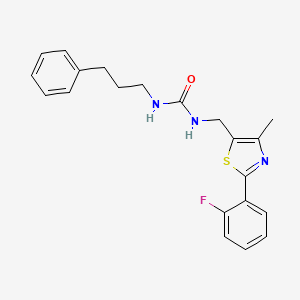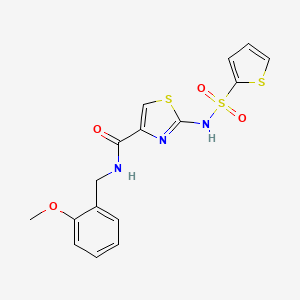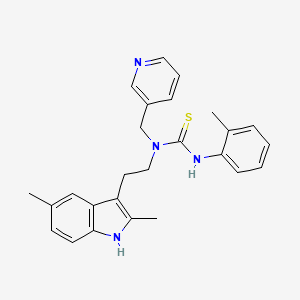
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide, commonly known as 'PTT', is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of heterocyclic compounds and has a molecular formula of C18H15N3OS2. PTT has been studied for its potential applications in the treatment of various diseases, including cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Medicinal Applications
- Compounds related to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide have been explored for their utility in synthesizing a range of heterocyclic structures. These structures, including pyrazoles, isoxazoles, pyrimidines, and triazines, demonstrate the versatility of thiophenylhydrazonoacetates in heterocyclic synthesis. The reactivity of these compounds toward different nitrogen nucleophiles offers a pathway to polyfunctionally substituted derivatives, which are of interest in medicinal chemistry for their potential biological activities (Mohareb et al., 2004).
Antimicrobial Activity
- The synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has shown that these compounds possess potential antimicrobial activity. Specifically, some derivatives demonstrated significant antibacterial activity against B. subtilis and antifungal activity against A. niger, highlighting their potential as leads in the development of new antimicrobial agents (Sowmya et al., 2018).
Antidepressant Activity
- Research into thiophene-based pyrazolines has revealed their potential as antidepressant medications. Specific derivatives reduced immobility time significantly in both force swimming and tail suspension tests, suggesting their efficacy in treating depression. This opens avenues for the development of new therapeutic agents targeting depression, highlighting the medicinal potential of these heterocyclic compounds (Mathew et al., 2014).
Synthesis and Characterization for Material Science Applications
- The synthesis and characterization of novel thiophene-based amide derivatives have been conducted, focusing on their structural features and nonlinear optical (NLO) properties. These studies are pivotal in material science, especially in the design and development of new materials with potential applications in optoelectronics and photonics. The detailed computational and experimental analyses offer insights into the electronic structure and stability of these compounds, paving the way for their utilization in advanced technological applications (Kanwal et al., 2022).
Eigenschaften
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c18-14(11-4-8-19-10-11)15-9-12(13-3-1-7-20-13)17-6-2-5-16-17/h1-8,10,12H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBJAORBKZEXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2577707.png)


![(5-Bromofuran-2-yl)-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2577715.png)

![4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577717.png)
![N-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2577718.png)



![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)
![Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B2577726.png)
![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B2577727.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2577728.png)